molecular formula C13H19NO9 B092515 Epinephrine bitartrate CAS No. 16536-89-3

Epinephrine bitartrate

Cat. No.: B092515
CAS No.: 16536-89-3
M. Wt: 333.29 g/mol
InChI Key: YLXIPWWIOISBDD-NDAAPVSOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Epinephrine bitartrate is synthesized through a series of chemical reactions starting from catecholamines. The process involves the methylation of norepinephrine followed by the formation of the bitartrate salt. The reaction conditions typically involve the use of hydrochloric acid and sodium bisulfite as reagents .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical synthesis methods. The process involves the controlled reaction of norepinephrine with methylating agents under specific temperature and pressure conditions. The final product is purified and crystallized to obtain the bitartrate salt .

Chemical Reactions Analysis

Types of Reactions

Epinephrine bitartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Epinephrine bitartrate has numerous applications in scientific research:

Mechanism of Action

Epinephrine bitartrate exerts its effects by acting on alpha and beta-adrenergic receptors. It stimulates these receptors, leading to increased heart rate, vasoconstriction, and bronchodilation. The molecular targets include adrenergic receptors located on various tissues, and the pathways involved are primarily the cyclic adenosine monophosphate (cAMP) signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epinephrine bitartrate is unique due to its dual action on both alpha and beta-adrenergic receptors, making it highly effective in emergency medical situations such as anaphylaxis and cardiac arrest. Its ability to rapidly increase heart rate and constrict blood vessels sets it apart from other similar compounds .

Biological Activity

Epinephrine bitartrate, a salt form of epinephrine, is a sympathomimetic catecholamine that plays a crucial role in various physiological and pharmacological processes. This article explores its biological activity, mechanisms of action, clinical applications, and relevant case studies.

Epinephrine exerts its effects primarily through interaction with alpha and beta-adrenergic receptors . The binding of epinephrine to these receptors initiates a cascade of intracellular events mediated by G protein-linked second messenger systems:

  • Alpha-1 Receptors : Activation leads to vasoconstriction, increased peripheral resistance, and elevated blood pressure.
  • Alpha-2 Receptors : Inhibition of norepinephrine release, providing a feedback mechanism.
  • Beta-1 Receptors : Increase in heart rate (chronotropic effect) and myocardial contractility (inotropic effect), enhancing cardiac output.
  • Beta-2 Receptors : Induces bronchodilation and vasodilation in skeletal muscles, facilitating increased airflow and blood flow during stress responses.

This multifaceted action makes epinephrine effective in treating conditions such as anaphylaxis, cardiac arrest, and asthma exacerbations .

Biological Effects

The biological effects of this compound can be summarized as follows:

EffectMechanismClinical Relevance
Increased heart rateBeta-1 receptor activationEssential in cardiac resuscitation
BronchodilationBeta-2 receptor activationAlleviates symptoms of asthma and anaphylaxis
VasoconstrictionAlpha-1 receptor activationCounteracts hypotension during anaphylactic shock
GlycogenolysisLiver stimulationIncreases blood glucose levels during stress
Inhibition of insulinPancreatic actionContributes to hyperglycemia in stress situations

Clinical Applications

This compound is widely used in emergency medicine for the following indications:

  • Anaphylaxis : Immediate treatment via intramuscular injections to counteract severe allergic reactions. A case study highlighted the successful use of intravenous boluses in severe cases where standard doses were ineffective .
  • Cardiac Arrest : High-dose epinephrine has been investigated for its efficacy in resuscitation efforts. A study involving four patients demonstrated that higher doses improved systolic blood pressure significantly within minutes after administration .
  • Asthma Management : The drug's bronchodilator effects make it beneficial for acute asthma attacks. Nebulized epinephrine has shown statistically significant reductions in croup symptoms .

Case Studies

  • Intravenous Epinephrine for Anaphylaxis :
    • A 31-year-old male presented with severe anaphylactic symptoms. Despite initial intramuscular doses, his blood pressure remained critically low. An intravenous epinephrine drip was initiated, followed by boluses that successfully stabilized his condition .
  • High-Dose Epinephrine in Cardiac Arrest :
    • Four patients with prolonged cardiac arrest received high doses of epinephrine (0.12 to 0.22 mg/kg). All patients developed perfusing rhythms within five minutes, showcasing the potential for higher dosing strategies in resuscitation protocols .

Research Findings

Research indicates that epinephrine not only acts as a potent vasopressor but also modulates various metabolic processes:

  • It increases glycogenolysis and reduces glucose uptake by tissues, leading to elevated blood sugar levels during stress responses .
  • Studies have shown that epinephrine can alter the expression of transporters in liver cells, impacting drug metabolism and clearance .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXIPWWIOISBDD-NDAAPVSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049415
Record name Epinephrine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-42-3
Record name (-)-Epinephrine (+)-bitartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epinephrine bitartrate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinephrine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPINEPHRINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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